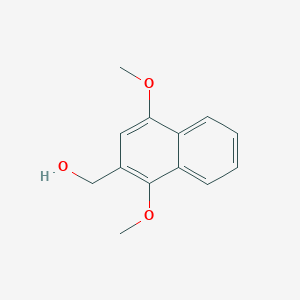

(1,4-二甲氧基萘-3-基)甲醇

货号 B2747511

CAS 编号:

150556-57-3

分子量: 218.252

InChI 键: TVXWHCOBSAZDNL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

(1,4-Dimethoxynaphthalen-3-yl)methanol, also known as DNM, is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a pungent odor, and has been used in a variety of studies related to biochemical and physiological effects.

科学研究应用

不对称合成和绿色化学

- 双齿螯合控制的不对称合成:一项研究重点介绍了使用源自甲醇的手性助剂不对称合成α-羟基酯。这种方法对于创建对映体富集的化合物非常重要,这是药物合成和材料科学的关键方面(Jung, Ho, & Kim, 2000)。

- 合成方法的进展:另一项研究讨论了从绿色化学的角度开发新的合成方法。这些方法对于不对称有机合成非常重要,突出了甲醇作为甲基化剂在更环保的方法中的作用(Hu & Shan, 2020)。

电化学合成和功能化

- 甲氧化的阳极氧化:一项关于电化学合成的研究表明,萘在甲醇中的阳极氧化会导致二甲氧基萘的形成,展示了一种通过电化学对烃进行功能化的方法(Bockmair & Fritz, 1976)。

化学反应和机理

- 用于合成黄酮的氧化反应:关于铈铵硝酸盐介导的氧化反应合成黄酮和相关产物的研究展示了甲醇衍生物在复杂化学转化中的应用。这项工作展示了甲醇衍生物在促进新型化学反应中的多功能性(Johnson et al., 2010)。

晶体学和材料科学

- 氢键和条纹结构:一项详细的晶体学研究揭示了甲醇衍生物如何参与氢键,从而形成复杂的结构基序。这项研究对于了解固态中的材料性质和分子相互作用至关重要(Mohri et al., 2015)。

HPLC 分析和光谱学

- HPLC 定量分析:一种用于二甲氧基二苯甲酮衍生物的 HPLC 分析方法强调了甲醇在分析化学中的重要性,特别是在复杂混合物中对组分进行定量分析(Hong-jin, 2007)。

属性

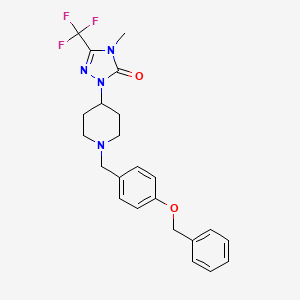

IUPAC Name |

(1,4-dimethoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWHCOBSAZDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

A solution of lithium aluminum hydride (29.2 mL, 29.2 mmol, 1 M in ether) in ether (30 mL) was heated to reflux under argon. A solution of ester 22 (7.18 g, 29.2 mmol) in ether (30 mL) and THF (8 mL) was added dropwise over 35 min via an addition funnel. The milky yellow mixture was refluxed for 3 h and then cooled to 0° C. Methanol (10 mL) was added dropwise and the resulting clear yellow solution was stirred for 1 h. Saturated NH4Cl (20 mL) and aqueous HCl (5 mL, 10%) were added and the mixture was extracted with ether (6×). The combined organic layers were washed with saturated Na2CO3 (2×) and H2O (2×), dried (MgSO4), filtered and evaporated. Column chromatography of the crude product (35:65 EtOAc:hexanes) afforded 23a (5.82 g, 92%) as a pink solid; Rf=0.48 (35:65 EtOAc:hexanes); mp=69-70° C.; lit mp=68-70° C.25; 1H NMR (CDCl3): δ 8.23 (dd, 1H), 8.03 (dd, 1H), 7.52 (m, 2H), 6.82 (s, 1H), 4.89 (s, 2H), 3.99 (s, 3H), 3.92 (s, 3H), 1.95 (bs, 1H).

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods III

Procedure details

According to the procedure by Flader et al.,22 lithium aluminum hydride (0.855 g, 21.4 mmol) was added to a flame-dried 250 mL round bottom flask under argon to which dry THF (150.0 mL) was added at room temperature. Ester 25 (5.05 g, 20.5 mmol) was then dissolved in THF (50.0 mL) and added slowly at room temperature under argon, and the reaction was stirred at room temperature for 8 hours. The reaction was then quenched by adding H2O (1.0 mL) dropwise at 0° C., followed by 2 M NaOH (2.0 mL), and then H2O (3.0 mL). The resulting suspension was then filtered and the filtrated was acidified with dilute HCl, washed with saturated brine, dried over MgSO4, and filtered. The condensed filtrate resulted in a crude solid that could be purified by flash column chromatography (7:13 EtOAc:hexanes) or recrystallization from Et2O/hexanes to afford 26 (4.34 g, 19.9 mmol, 97%) as long white needles.

Synthesis routes and methods IV

Procedure details

A solution of 5.32 g of methyl 1,4-dimethoxy-2-naphthoate [prepared as described in step (a) above] in 15 ml of tetrahydrofuran was added dropwise to a suspension of 0.98 g of lithium aluminum hydride in 15 ml of tetrahydrofuran, whilst ice-cooling. The resulting mixture was then stirred at room temperature for 1 hour, after which 20 ml of a saturated aqueous solution of ammonium chloride was added. The precipitate which formed was filtered off, and then the product was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and then concentrated by evaporation under reduced pressure, to give 3.97 g of the title compound as a pale yellow solid, melting at 63°-66° C.

[Compound]

Name

saturated aqueous solution

Quantity

20 mL

Type

reactant

Reaction Step Two

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)

![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)

![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)

![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)

![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)